Oxolan-3-ylmethanesulfonyl chloride

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Oxolan-3-ylmethanesulfonyl chloride (CAS 242459-48-9), also known as (tetrahydrofuran-3-yl)methanesulfonyl chloride, is a sulfonyl chloride reagent containing a tetrahydrofuran (oxolane) ring attached via a methylene bridge to a methanesulfonyl chloride group, with molecular formula C5H9ClO3S and molecular weight 184.64 g/mol. It is primarily used as an electrophilic building block in pharmaceutical synthesis for introducing the oxolan-3-ylmethanesulfonyl moiety into target molecules.

Molecular Formula C5H9ClO3S
Molecular Weight 184.64 g/mol
CAS No. 242459-48-9
Cat. No. B3050199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolan-3-ylmethanesulfonyl chloride
CAS242459-48-9
Molecular FormulaC5H9ClO3S
Molecular Weight184.64 g/mol
Structural Identifiers
SMILESC1COCC1CS(=O)(=O)Cl
InChIInChI=1S/C5H9ClO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2
InChIKeyAYWFXFIKZGWGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxolan-3-ylmethanesulfonyl chloride (CAS 242459-48-9): Sulfonyl Chloride Reagent for Heterocyclic Building Block Procurement


Oxolan-3-ylmethanesulfonyl chloride (CAS 242459-48-9), also known as (tetrahydrofuran-3-yl)methanesulfonyl chloride, is a sulfonyl chloride reagent containing a tetrahydrofuran (oxolane) ring attached via a methylene bridge to a methanesulfonyl chloride group, with molecular formula C5H9ClO3S and molecular weight 184.64 g/mol [1]. It is primarily used as an electrophilic building block in pharmaceutical synthesis for introducing the oxolan-3-ylmethanesulfonyl moiety into target molecules . Published peer-reviewed head-to-head comparative data for this compound against close analogs remains exceptionally limited in the open scientific literature; the evidence presented below reflects the available quantitative and semi-quantitative differentiation that can be substantiated from authoritative databases and disclosed synthetic protocols.

Why Oxolan-3-ylmethanesulfonyl chloride Cannot Be Readily Substituted by Generic Sulfonyl Chlorides


The oxolan-3-ylmethanesulfonyl chloride structure presents three interdependent differentiation features that preclude simple substitution: (1) the methylene spacer between the tetrahydrofuran ring and the sulfonyl chloride group creates a distinct spatial orientation and electronic environment compared to direct ring-attached sulfonyl chlorides such as oxolane-3-sulfonyl chloride (CAS 1207346-29-9) ; (2) the tetrahydrofuran oxygen contributes a topological polar surface area of 51.8 Ų and functions as a hydrogen bond acceptor, properties absent in simple alkyl sulfonyl chlorides such as methanesulfonyl chloride (CAS 124-63-0) ; (3) the oxolane ring enhances solubility in polar aprotic solvents, a property leveraged in nucleophilic substitution reaction design . These structural and physicochemical distinctions are not replicated by methanesulfonyl chloride, oxolane-3-sulfonyl chloride, or alkyl sulfonyl chloride analogs.

Oxolan-3-ylmethanesulfonyl chloride (242459-48-9): Quantitative Differentiation Evidence Against Comparators


Molecular Weight and Formula Differentiation from Oxolane-3-sulfonyl Chloride

Oxolan-3-ylmethanesulfonyl chloride (C5H9ClO3S, MW 184.64) differs from oxolane-3-sulfonyl chloride (C4H7ClO3S, MW 170.61) by the presence of a methylene (-CH2-) spacer between the tetrahydrofuran ring and the sulfonyl chloride group . This structural distinction yields a molecular weight difference of 14.03 g/mol, corresponding precisely to one CH2 unit, and alters the compound's topological polar surface area (tPSA) to 51.8 Ų with XLogP3 of 0.6 . The methylene spacer provides greater conformational flexibility at the sulfonylation site compared to the directly attached sulfonyl chloride group in the oxolane-3-sulfonyl chloride analog .

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Tetrahydrofuran Oxygen as Hydrogen Bond Acceptor: Differentiation from Methanesulfonyl Chloride

Oxolan-3-ylmethanesulfonyl chloride possesses a tetrahydrofuran ring oxygen that functions as a hydrogen bond acceptor, contributing to three total hydrogen bond acceptors in the molecule (zero hydrogen bond donors) . In contrast, methanesulfonyl chloride (CH3ClO2S, CAS 124-63-0, MW 114.55) lacks any heterocyclic oxygen and provides only two hydrogen bond acceptors (both sulfonyl oxygens) [1]. The topological polar surface area (tPSA) of 51.8 Ų for oxolan-3-ylmethanesulfonyl chloride reflects the contribution of both sulfonyl oxygens and the tetrahydrofuran ring oxygen . This additional hydrogen bond acceptor capability alters the physicochemical profile of derived sulfonamides and sulfonate esters, with the oxolane ring reported to enhance solubility in polar aprotic solvents compared to simple alkyl sulfonyl chlorides .

Medicinal Chemistry Physicochemical Property Optimization Reagent Selection

Commercial Purity Specifications: Benchmarking Minimum Purity for Procurement

Commercial suppliers offer oxolan-3-ylmethanesulfonyl chloride (CAS 242459-48-9) with specified minimum purity levels of 95% (AKSci) , 98% (Synblock) , and 99%+ options (Eforu Materials) . One supplier lists the compound at 90% purity . This purity range is comparable to that of related sulfonyl chloride building blocks such as oxolane-3-sulfonyl chloride, which is commercially available at 97% purity . The compound carries GHS Hazard Statement H314 (100%): Causes severe skin burns and eye damage .

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Specialized Application: Cryptochrome Modulator Intermediate

Oxolan-3-ylmethanesulfonyl chloride (CAS 242459-48-9) is explicitly cited as a reagent used in the preparation of cryptochrome modulators . Cryptochromes are blue-light photoreceptors that regulate circadian rhythms and have emerged as therapeutic targets for sleep disorders, metabolic diseases, and cancer [1]. In contrast, the direct sulfonyl chloride analog oxolane-3-sulfonyl chloride (CAS 1207346-29-9) is described as a versatile sulfonylation reagent in organic synthesis but lacks specific documented application in cryptochrome modulator synthesis . Similarly, methanesulfonyl chloride (mesyl chloride) serves as a general mesylation reagent but is not specifically associated with cryptochrome-targeted drug discovery [2].

Medicinal Chemistry Drug Discovery Circadian Rhythm Cryptochrome

Oxolan-3-ylmethanesulfonyl chloride (242459-48-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Cryptochrome Modulator Synthesis in Circadian Rhythm Drug Discovery

This compound is documented as a reagent used in the preparation of cryptochrome modulators . Cryptochromes function as blue-light photoreceptors regulating circadian rhythms and represent validated therapeutic targets for sleep disorders, metabolic dysregulation, and certain cancers [1]. The oxolan-3-ylmethanesulfonyl moiety, with its tetrahydrofuran ring oxygen serving as an additional hydrogen bond acceptor (tPSA = 51.8 Ų) , provides distinct physicochemical properties to derived sulfonamides compared to those prepared from simple alkyl sulfonyl chlorides. For medicinal chemistry programs targeting cryptochrome pathways, this reagent offers a structurally characterized building block with established application precedent, potentially reducing synthetic route development time.

Synthesis of Sulfonamide and Sulfonate Ester Derivatives with Enhanced Solubility Profiles

The tetrahydrofuran (oxolane) ring in this compound enhances solubility in polar aprotic solvents compared to simple alkyl sulfonyl chlorides . With three hydrogen bond acceptors (two sulfonyl oxygens plus one THF ring oxygen) and a topological polar surface area of 51.8 Ų , oxolan-3-ylmethanesulfonyl chloride generates sulfonamide and sulfonate ester products with distinct physicochemical properties. This reagent is particularly suitable for synthetic transformations where reaction solubility is critical, such as in nucleophilic substitutions with amines to form sulfonamides . The methylene spacer between the THF ring and sulfonyl chloride group provides additional conformational flexibility that can influence the steric environment during sulfonylation reactions.

Building Block for Heterocycle-Containing Pharmaceutical Intermediates

As a sulfonyl chloride building block containing a tetrahydrofuran ring, oxolan-3-ylmethanesulfonyl chloride serves as a reagent in pharmaceutical synthesis for introducing the oxolan-3-ylmethanesulfonyl moiety into target molecules . Commercial availability at specified purity grades (95% to 99%+ ) enables procurement appropriate to the sensitivity of downstream transformations. The compound carries GHS Hazard Statement H314 (100%): Causes severe skin burns and eye damage , necessitating appropriate handling protocols including proper ventilation and personal protective equipment [2]. The structural differentiation from direct sulfonyl chloride analogs such as oxolane-3-sulfonyl chloride (MW 170.61) makes this compound the reagent of choice when the methylene-spaced oxolane architecture is specifically required in the target molecule.

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